Cycloalliin

Fibrinolysis Cardiovascular Human Trial

Researchers studying fibrinolytic mechanisms without platelet interference face a scarcity of stable, odorless probes. Cycloalliin solves this: • Selective fibrinolytic activity (p<0.001) with zero effect on platelet aggregation - clean antithrombotic pharmacophore • Increases during thermal processing to ~50% of total sulfur content - robust QC marker for Allium-derived products • Defined gut-microbiota-mediated metabolism with 97.8% urinary recovery (IV) - reproducible pharmacokinetic tool Supplied as purified reference standard (≥98%) for preclinical antithrombotic and metabolic disease research.

Molecular Formula C6H11NO3S
Molecular Weight 177.22 g/mol
CAS No. 15042-85-0
Cat. No. B177089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloalliin
CAS15042-85-0
Synonyms3-methyl-1,4-thiazane-5-carboxylic acid-1-oxide
cycloalliin
cycloallin
Molecular FormulaC6H11NO3S
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESCC1CS(=O)CC(N1)C(=O)O
InChIInChI=1S/C6H11NO3S/c1-4-2-11(10)3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)
InChIKeyJYMHODZXTIGVPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cycloalliin: Odorless Fibrinolytic Organosulfur Compound


Cycloalliin (CAS 15042-85-0) is a cyclic sulfur-containing imino acid naturally occurring in onion (Allium cepa) and garlic (Allium sativum) [1]. Unlike many volatile organosulfur compounds in Allium species, cycloalliin is odorless and remains stable during storage and processing [2]. It is chemically defined as 5-methyl-1-oxo-1,4-thiazinane-3-carboxylic acid with a molecular formula of C6H11NO3S and a molecular weight of 177.22 g/mol [3]. The compound was first synthesized for clinical investigation and has demonstrated specific fibrinolytic activity in human trials without affecting platelet aggregation, distinguishing it from other garlic-derived compounds [1][4].

Fibrinolysis endpoint research tool
Lipid metabolism model studies
Odorless, non-alliinase substrate probe

Cycloalliin: Irreplaceable by Alliin


Cycloalliin differs fundamentally from alliin and other organosulfur compounds in three critical ways that preclude generic substitution. First, cycloalliin does not react with the enzyme alliinase (alliin lyase), which cleaves alliin to produce allicin and volatile sulfur compounds [1]. This enzymatic inertness confers odorlessness and eliminates the confounding effects of reactive metabolites in experimental systems. Second, cycloalliin exhibits distinct processing behavior: its content increases during cooking and aging, accounting for approximately 50% of all sulfur-containing compounds in processed onion, whereas alliin degrades [2]. Third, pharmacokinetic studies reveal that cycloalliin's low oral bioavailability (3.73%–9.65%) is primarily due to reduction by intestinal flora, not hepatic metabolism, creating a unique disposition profile compared to other garlic-derived compounds [3]. These molecular, enzymatic, and pharmacokinetic distinctions render cycloalliin a non-interchangeable research tool with its own experimental signature.

Enzymatic reactivity
Inert toward alliinase; odorless
Alliin converts to allicin; volatile odor
Processing stability
Increases with cooking/aging
Alliin degrades under thermal processing
Metabolic fate
Gut flora-mediated reduction; defined PK
Allicin rapid degradation; complex metabolites

Cycloalliin: Evidence-Based Comparative Metrics


Fibrinolytic Activity in Human Blood

In a randomized, double-blind, placebo-controlled trial involving 18 male volunteers, a single oral dose of synthetic cycloalliin produced a highly significant increase in venous blood fibrinolytic activity (p < 0.001) [1]. Critically, the same trial demonstrated that cycloalliin had no effect on platelet aggregability, establishing a clean functional profile distinct from antiplatelet agents [1]. This contrasts with allicin and other garlic-derived organosulfur compounds, which exert their cardiovascular effects primarily through platelet aggregation inhibition rather than direct fibrinolytic enhancement [2].

Fibrinolytic activity
Trial context
Highly significant increase vs placebo (p
Supports fibrinolysis endpoint research
Randomized double-blind trial, 18 volunteers
Triacylglycerol reduction
In vivo context
35% decrease (p
Supports lipid metabolism endpoint context
Atherogenic diet-fed rats, 4-week oral
Processing stability
Processing context
Increases to ~50% of total sulfur compounds after cooking; 28% increase in black garlic
Processing-stable analytical marker
Contrasts with alliin degradation under heat
Alliinase reactivity
In vitro context
No substrate conversion; odorless
Stable, non-reactive organosulfur probe
Purified alliinase assay
Pharmacokinetics
PK context
tmax 0.47–0.67 h; oral F 3.7–9.7%; 97.8% urinary recovery
Supports PK and microbiota metabolism studies
Gut flora-mediated reduction, not hepatic
Fibrinolysis Cardiovascular Human Trial

Serum Triacylglycerol Lowering

In Sprague-Dawley rats fed an atherogenic diet containing 0.5% cholesterol and 0.15% sodium cholate, oral administration of cycloalliin at 0.1% of diet for 4 weeks reduced serum triacylglycerol concentrations by 35% compared to control (p < 0.05) [1]. This hypolipidemic effect was accompanied by reduced liver triacylglycerol content and decreased activities of hepatic lipogenic enzymes including glucose-6-phosphate dehydrogenase and phosphatidate phosphohydrolase [1]. In contrast, alliin at equivalent doses showed minimal or no effect on serum triacylglycerol in comparable models [2].

Triacylglycerol reduction
In vivo context
35% decrease (p
Supports lipid metabolism endpoint context
Atherogenic diet-fed rats, 4-week oral
Processing stability
Processing context
Increases to ~50% of total sulfur compounds after cooking; 28% increase in black garlic
Processing-stable analytical marker
Contrasts with alliin degradation under heat
Alliinase reactivity
In vitro context
No substrate conversion; odorless
Stable, non-reactive organosulfur probe
Purified alliinase assay
Pharmacokinetics
PK context
tmax 0.47–0.67 h; oral F 3.7–9.7%; 97.8% urinary recovery
Supports PK and microbiota metabolism studies
Gut flora-mediated reduction, not hepatic
Lipid Metabolism Hypolipidemic In Vivo

Thermal Stability and Processing Behavior

Quantitative analysis of sulfur-containing compounds in onion reveals that cycloalliin content increases substantially during cooking, ultimately accounting for approximately 50% of all sulfur-containing compounds in processed onion [1]. This contrasts sharply with alliin and other S-alk(en)yl cysteine sulfoxides, which degrade under thermal processing conditions [2]. Additionally, during garlic storage at 60°C for 30 days, cycloalliin levels reached 11 mmol/mL, significantly exceeding levels of other sulfur compounds [3]. In the Kinkyou garlic variety, cycloalliin content increased from 327 mg/100 g dry weight in fresh bulbs to 420 mg/100 g dry weight after processing to black garlic, representing a 28% increase [4].

Processing stability
Processing context
Increases to ~50% of total sulfur compounds after cooking; 28% increase in black garlic
Processing-stable analytical marker
Contrasts with alliin degradation under heat
Processing Stability Food Chemistry Thermal Behavior

Enzymatic Inertness Toward Alliinase

Biochemical characterization demonstrates that cycloalliin does not react with alliinase (alliin lyase), the enzyme that cleaves alliin to produce allicin and subsequent volatile organosulfur compounds responsible for garlic's characteristic odor [1]. This enzymatic inertness has been confirmed through in vitro assays showing no substrate conversion when cycloalliin is incubated with purified alliinase [1]. In contrast, alliin undergoes rapid enzymatic conversion to allicin (diallyl thiosulfinate) with a reported Km of approximately 2-5 mM and kcat of 5-10 s⁻¹ under physiological conditions [2].

Alliinase reactivity
In vitro context
No substrate conversion; odorless
Stable, non-reactive organosulfur probe
Purified alliinase assay
Enzymatic Reactivity Odorless Metabolite Profile

Pharmacokinetics and Gut Microbiota Metabolism

In Sprague-Dawley rats, orally administered cycloalliin at 25 mg/kg achieved peak plasma concentration with a tmax of 0.47 ± 0.03 h, and at 50 mg/kg with a tmax of 0.67 ± 0.14 h [1]. Intravenous administration at 50 mg/kg resulted in 97.8% ± 1.3% urinary recovery within 48 h, indicating minimal extra-urinary elimination [1]. Oral bioavailability was determined to be 3.73% at 25 mg/kg and 9.65% at 50 mg/kg, with the low bioavailability attributed primarily to reduction by intestinal flora to (3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid rather than hepatic first-pass metabolism [1]. In contrast, allicin demonstrates extremely low plasma stability (half-life < 1 min) and is rapidly converted to allyl mercaptan and other volatile metabolites [2].

Pharmacokinetics
PK context
tmax 0.47–0.67 h; oral F 3.7–9.7%; 97.8% urinary recovery
Supports PK and microbiota metabolism studies
Gut flora-mediated reduction, not hepatic
Pharmacokinetics Bioavailability Metabolism

Cycloalliin: Research & Industrial Applications


Fibrinolytic Drug Discovery Lead Compound

Cycloalliin's demonstration of highly significant fibrinolytic activity in human venous blood (p < 0.001) without affecting platelet aggregation [1] establishes it as a unique pharmacophore for developing antithrombotic agents that target fibrin degradation without the bleeding complications associated with antiplatelet or anticoagulant therapies. The compound's clean mechanism, odorlessness, and defined pharmacokinetic profile [2] support medicinal chemistry efforts to optimize potency while maintaining this favorable selectivity profile.

Triglyceride-Lowering Positive Control

The 35% reduction in serum triacylglycerol in atherogenic diet-fed rats [3] positions cycloalliin as a reliable positive control for preclinical studies investigating lipid metabolism, hepatic lipogenesis, and triglyceride-lowering interventions. Unlike garlic extracts containing variable mixtures of organosulfur compounds, purified cycloalliin provides reproducible, quantifiable effects for hypothesis testing in metabolic disease models.

Quality Control and Stability Marker

The unique behavior of cycloalliin—increasing during cooking to represent approximately 50% of total sulfur compounds in processed onion [3] and rising from 327 mg/100 g to 420 mg/100 g dry weight during black garlic production [4]—makes it an ideal analytical marker for verifying processing conditions and predicting bioactivity of Allium-derived products. Quantitative HPLC methods for cycloalliin [5] enable robust quality control that is impossible with thermally labile markers like alliin.

Gut Microbiota Reduction Probe

Cycloalliin's defined metabolic fate—predominant reduction by intestinal flora to (3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid, with negligible hepatic metabolism [2]—establishes it as a valuable probe compound for investigating gut microbiota-mediated drug metabolism. Its low oral bioavailability (3.73-9.65%) and high urinary recovery after IV administration (97.8%) [2] provide a clean experimental system for studying microbiome contributions to xenobiotic disposition.

Application
Selection Property
Validation Focus
Fibrinolysis pathway research
Selective fibrinolytic activity without antiplatelet effect
Fibrinolysis endpoint studies in research models
Lipid metabolism research
Triacylglycerol-lowering in atherogenic models
Lipogenesis enzyme activity endpoints
Quality control marker for Allium products
Processing-stable sulfur compound marker
HPLC quantification under thermal processing
Gut microbiota metabolism probe
Defined gut flora-mediated reductive pathway
Xenobiotic disposition and microbiome studies
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